molecular formula C9H14ClN3O B2422119 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride CAS No. 1417793-78-2

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride

Cat. No.: B2422119
CAS No.: 1417793-78-2
M. Wt: 215.68
InChI Key: KLIPFJMCAGZVLF-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of an amino group, a methyl group, and a pyridin-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride typically involves the reaction of 2-aminopyridine with N-methylacetamide under specific conditions. One common method includes the use of a bromoketone intermediate, which reacts with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction promotes C–C bond cleavage and forms the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-N-methyl-N-(pyridin-2-ylmethyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-12(9(13)6-10)7-8-4-2-3-5-11-8;/h2-5H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIPFJMCAGZVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=N1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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